2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N7O4S/c1-7-25(28(37)30-19-9-8-10-20(14-19)38-4)41-29-31-22-16-24(40-6)23(39-5)15-21(22)27-32-26(34-36(27)29)11-12-35-18(3)13-17(2)33-35/h8-10,13-16,25H,7,11-12H2,1-6H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXVYRETRWXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a triazoloquinazoline structure, and a butanamide group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus . The specific compound under discussion has not been extensively studied in this context; however, similar compounds have demonstrated promising results in inhibiting microbial growth.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The incorporation of the thioether linkage in this compound may further enhance its anti-inflammatory potential by modulating inflammatory pathways.
Anticancer Properties
The triazoloquinazoline moiety is associated with anticancer activity. Research has revealed that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The specific compound's potential as an anticancer agent remains to be thoroughly investigated but is supported by the biological activity of related compounds.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. The structural features allow it to bind effectively to these targets, modulating their activity .
Case Studies
- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their ability to reduce carrageenan-induced edema in animal models. Compounds similar to the one discussed exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Screening : In vitro tests against Mycobacterium tuberculosis showed that pyrazole derivatives could significantly inhibit bacterial growth at low concentrations . While specific data on the compound is limited, its structural analogs suggest potential effectiveness.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds containing pyrazole and quinazoline structures exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, quinazoline derivatives are known for their ability to inhibit tyrosine kinases involved in cancer progression .
Anti-inflammatory Properties
The anti-inflammatory potential is significant due to the presence of the pyrazole ring, which has been associated with inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis . Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor .
Antimicrobial Effects
Compounds with similar structures have demonstrated antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of thioether groups may enhance membrane penetration and disrupt bacterial cell walls .
Case Studies
Several studies have explored the applications of similar compounds:
- Study on Quinazolines : A study highlighted the anticancer effects of quinazoline derivatives in vitro and in vivo, showing significant tumor suppression in animal models .
- Anti-inflammatory Research : Another research focused on pyrazole derivatives indicated their effectiveness in reducing inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological targets. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Core Scaffold Differences: The target compound’s [1,2,4]triazoloquinazolin core distinguishes it from benzothieno-triazolopyrimidine (675830-45-2) and simpler triazole derivatives (e.g., 1005650-05-4). This core may confer enhanced rigidity and binding specificity for AR subtypes compared to more flexible analogs . The 8,9-dimethoxy groups on the quinazolin ring likely improve solubility and membrane permeability relative to non-polar analogs like 1005650-05-4 .
Substituent Impact :
- The 3,5-dimethylpyrazole group is structurally analogous to pyrazole-based AR ligands (e.g., 879849-52-2), which show selectivity for A3 receptors . However, the addition of a 3-methoxyphenyl group may shift selectivity toward A2A receptors, as methoxyaryl groups are common in A2A antagonists .
- In contrast, 879849-52-2 lacks the thioether linkage and triazoloquinazolin core, resulting in lower metabolic stability and weaker A3 binding (Ki ~120 nM) .
Synthetic Routes: The target compound’s synthesis likely involves multi-step heterocyclic coupling, similar to the methods described for 9b in (refluxing triazole precursors in 2-propanol with hydrazono-thiadiazole esters) . This contrasts with the simpler amide coupling used for 879849-52-2 .
Pharmacological Hypotheses :
- While direct binding data for the target compound is unavailable, its structural features suggest dual A2A/A3 AR modulation. This contrasts with 879849-52-2’s A3-specific activity and 1005650-05-4’s undefined target profile .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazoloquinazolin-thioether scaffold in this compound?
- Methodology :
- Use triazenylpyrazole precursors (e.g., 3,5-diaryl-4,5-dihydropyrazole) for modular assembly of the triazole core via reflux in ethanol (2–4 hours) .
- Thiolation steps require controlled addition of thiourea derivatives under inert atmospheres to avoid oxidation .
- Purify intermediates via recrystallization (DMF:EtOH, 1:1) and confirm purity using TLC/HPLC .
Q. How can NMR spectroscopy resolve structural ambiguities in the final product?
- Methodology :
- Acquire ¹H NMR (400 MHz, CDCl₃) with focus on δ 7.67 ppm (triazole CH) and δ 3.94 ppm (CH₂-Pyr) to confirm substituent connectivity .
- Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify methoxy group placement at positions 8 and 9 .
Q. What experimental approaches mitigate poor solubility in aqueous assays?
- Methodology :
- Optimize co-solvent systems (e.g., DMSO:PBS, 10:90) to maintain bioactivity while minimizing solvent interference .
- Synthesize prodrug analogs (e.g., ester derivatives of the butanamide moiety) to enhance hydrophilicity .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be systematically addressed?
- Methodology :
- Perform comparative binding assays (e.g., SPR or ITC) to quantify target affinity variations .
- Validate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models .
- Adjust methoxy substituents (e.g., 3-methoxyphenyl → 3-hydroxyphenyl) to modulate membrane permeability .
Q. What computational tools predict binding modes to kinase targets like EGFR or CDK2?
- Methodology :
- Use molecular docking (AutoDock Vina) with homology-modeled kinase domains, prioritizing π-π stacking between the quinazoline core and hydrophobic pockets .
- Validate predictions via MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
Q. How can synthetic reproducibility be improved for multi-step reactions?
- Methodology :
- Implement process control systems (e.g., PAT tools) to monitor reaction intermediates in real-time .
- Optimize catalytic conditions (e.g., Pd/C for hydrogenolysis) using design of experiments (DoE) to reduce byproduct formation .
Q. What strategies enhance selectivity for cancer vs. normal cell lines?
- Methodology :
- Introduce steric hindrance (e.g., bulkier 3,5-dimethylpyrazole groups) to reduce non-specific interactions .
- Perform transcriptomic profiling (RNA-seq) to identify pathways differentially regulated in cancer cells .
Q. How can AI-driven platforms optimize reaction yields and scalability?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
